Receptor Activation Magnitude: Full AgoPAM vs. Partial Agonist Efficacy
AP5 functions as a full GPR40 agonist with positive allosteric modulation, producing receptor activation exceeding 370% in IP1 accumulation assays, whereas clinically evaluated partial agonists such as TAK-875 and AMG-837 achieve sub-maximal activation levels [1][2]. AgoPAMs including AM-1638, AP1, and AP3 have been demonstrated to exhibit superior levels of receptor activation and in vivo efficacy relative to partial agonists [1]. In contrast, TAK-875 and AM-837 signal exclusively through Gq without engaging the Gs-cAMP pathway [3].
| Evidence Dimension | Receptor activation magnitude (% of control partial agonist response) |
|---|---|
| Target Compound Data | >370% activation (AP5, rat IP1 assay) |
| Comparator Or Baseline | Partial agonists (TAK-875, AMG-837): 100% (baseline control response); AgoPAMs (AM-1638, AP1, AP3): superior activation vs. partial agonists |
| Quantified Difference | AP5 achieves >3.7× baseline partial agonist response; class-level AgoPAM vs. partial agonist activation difference confirmed |
| Conditions | Rat GPR40 IP1 accumulation assay; % activation relative to in-house partial agonist control (n ≥ 2) |
Why This Matters
Full receptor activation correlates directly with enhanced insulin secretion capacity and is mechanistically required for dual Gq/Gs pathway engagement, which partial agonists cannot achieve.
- [1] Chen HY, Plummer CW, Xiao D, Chobanian HR, DeMong D, Miller M, Trujillo ME, Kirkland M, et al. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Med Chem Lett. 2018;9(7):685–690. Table 4. View Source
- [2] Gresham H, et al. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLOS ONE. 2017;12(10):e0186033. Figure 1, Table 1. View Source
- [3] Hauge M, Vestmar MA, Husted AS, Ekberg JP, Wright MJ, Di Salvo J, et al. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Mol Metab. 2015;4(1):3–14. View Source
